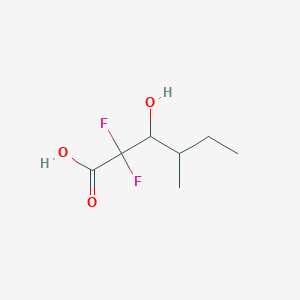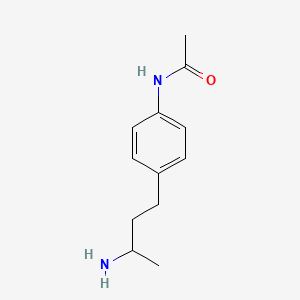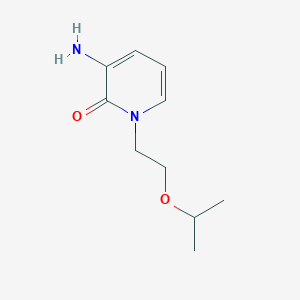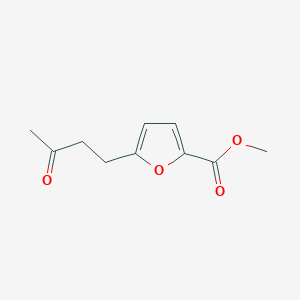
Methyl 5-(3-oxobutyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(3-oxobutyl)furan-2-carboxylate is an organic compound with the molecular formula C10H12O4. It is a derivative of furan, a heterocyclic aromatic organic compound. This compound is of interest due to its unique structure, which includes a furan ring substituted with a 3-oxobutyl group and a carboxylate ester group. These structural features make it a valuable intermediate in organic synthesis and various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 5-(3-oxobutyl)furan-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with 3-oxobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester.
Another method involves the use of acylation reactions, where furan-2-carboxylic acid is reacted with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a catalyst like pyridine. This reaction also requires an organic solvent and is conducted under reflux conditions to ensure complete conversion to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(3-oxobutyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester moiety to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(3-oxobutyl)furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of fine chemicals and as a building block for the synthesis of functional materials.
Wirkmechanismus
The mechanism of action of methyl 5-(3-oxobutyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-(3-oxobutyl)furan-2-carboxylate can be compared with other similar compounds, such as:
Methyl furan-2-carboxylate: Lacks the 3-oxobutyl group, making it less versatile in certain synthetic applications.
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: Contains a hydroxyphenyl group instead of an oxobutyl group, leading to different chemical reactivity and biological activity.
Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate: Has a methyl group at the 2-position, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H12O4 |
|---|---|
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
methyl 5-(3-oxobutyl)furan-2-carboxylate |
InChI |
InChI=1S/C10H12O4/c1-7(11)3-4-8-5-6-9(14-8)10(12)13-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
BLHKXAJVQZPBFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC1=CC=C(O1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13539118.png)
![8-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13539120.png)
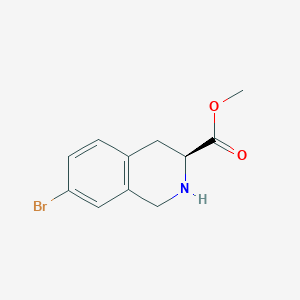
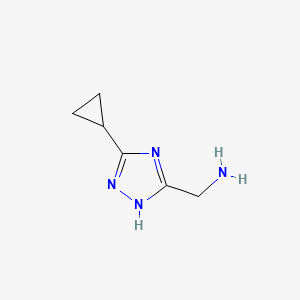
![5-bromo-1-cyclobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13539123.png)
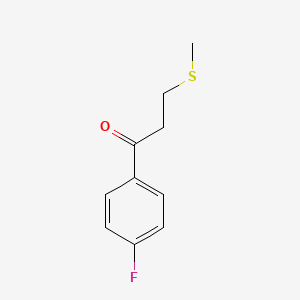
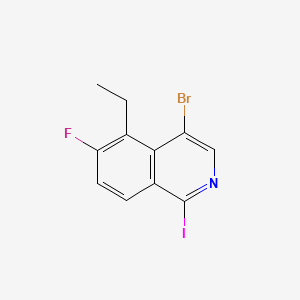
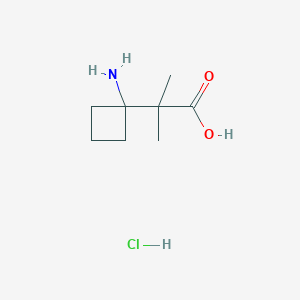
![2-[2-(2,6-Dioxo-3-piperidyl)-6-methoxy-1,3-dioxo-isoindolin-4-yl]oxyacetic acid](/img/structure/B13539135.png)
